Copper, bis(alpha-aminobutyrato)-

Description

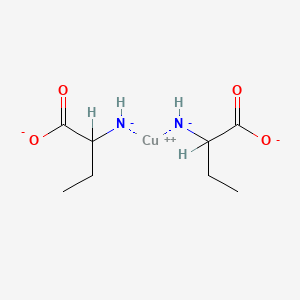

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14263-05-9 |

|---|---|

Molecular Formula |

C8H14CuN2O4-2 |

Molecular Weight |

265.75 g/mol |

IUPAC Name |

copper;2-azanidylbutanoate |

InChI |

InChI=1S/2C4H8NO2.Cu/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q2*-1;+2/p-2 |

InChI Key |

DYFVTJORRZGYJR-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C(=O)[O-])[NH-].CCC(C(=O)[O-])[NH-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Alpha Aminobutyrato Copper Ii Complexes

Direct Synthesis Approaches and Optimization

The most straightforward method for preparing bis(alpha-aminobutyrato)copper(II) involves the direct reaction between a copper(II) salt and α-aminobutyric acid. This approach is widely utilized for its simplicity and effectiveness.

A common procedure involves dissolving a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, in a suitable solvent, typically water or a water-ethanol mixture. sciepub.com An aqueous solution of α-aminobutyric acid is then added to the copper(II) solution. The reaction mixture is often heated to facilitate the complex formation. Upon cooling, the desired bis(alpha-aminobutyrato)copper(II) complex precipitates from the solution and can be isolated by filtration. The synthesis of related bis(amino acidato)copper(II) complexes, such as bis(glycinato)copper(II), has been extensively studied and provides a foundational understanding for the synthesis of the title compound. sci-hub.se

Optimization of this direct synthesis often involves adjusting parameters such as the molar ratio of reactants, reaction temperature, solvent system, and pH to maximize the yield and purity of the product. For instance, in the synthesis of bis(glycinato)copper(II), using an ethanolic solution at around 70°C favors the precipitation of the cis isomer due to its lower solubility compared to the trans isomer, thereby shifting the equilibrium towards the formation of the cis product. sciepub.com The trans isomer can subsequently be obtained by heating the cis isomer. sciepub.com

The molecular structure of bis(D,L-2-aminobutyrato)copper(II) has been determined by X-ray crystallography, confirming the coordination of the copper(II) ion with two α-aminobutyrato ligands. acs.orgnih.gov These studies are crucial for understanding the stereochemistry and bonding within the complex.

Table 1: Comparison of Direct Synthesis Parameters for Bis(amino acidato)copper(II) Complexes

| Parameter | Bis(glycinato)copper(II) (cis-isomer) | Bis(glycinato)copper(II) (trans-isomer) |

| Copper(II) Source | Copper(II) acetate monohydrate | cis-bis(glycinato)copper(II) |

| Ligand | Glycine (B1666218) | Glycine |

| Solvent | Water/Ethanol | Filtrate from cis synthesis |

| Temperature | ~70°C | Reflux (~90°C) for 1 hour |

| Key Observation | Rapid precipitation of cis-isomer | Conversion of cis to trans-isomer |

| Reference | sciepub.com | sciepub.com |

Template Synthesis Strategies

Template synthesis offers a powerful method for constructing complex molecular architectures that may be difficult to obtain through direct self-assembly. In this approach, a metal ion, such as copper(II), acts as a template, organizing the reacting ligands into a specific spatial arrangement before a subsequent reaction forms the final, often macrocyclic, ligand.

While specific examples for the template synthesis of bis(alpha-aminobutyrato)copper(II) are not extensively documented, the principles can be inferred from related systems involving other amino acids. For instance, copper(II) ions have been effectively used as templates in the synthesis of Schiff base complexes derived from amino acids. researchgate.netelsevierpure.com In a typical template reaction, the copper(II) ion is first coordinated to the amino acid, in this case, α-aminobutyric acid. This initial complex then reacts with another molecule, such as an aldehyde or a ketone, to form a larger, more complex ligand that remains coordinated to the copper ion. nih.gov

The condensation of bis(phenylalaninato)copper(II) with formaldehyde (B43269) and nitroethane serves as a well-documented example of a copper(II)-mediated template synthesis, leading to a new linear tetradentate amino acid-containing ligand. nih.gov This strategy highlights the potential for using bis(alpha-aminobutyrato)copper(II) as a precursor in similar template reactions to generate novel polydentate ligands and their corresponding copper complexes. The geometry of the initial copper-amino acid complex plays a crucial role in directing the outcome of the subsequent condensation reaction.

Ligand Exchange Reactions for Complex Formation

Ligand exchange reactions provide an alternative route to bis(alpha-aminobutyrato)copper(II) and related complexes. This method involves the substitution of ligands in a pre-existing copper complex with α-aminobutyrato ligands. The feasibility and rate of the ligand exchange reaction depend on several factors, including the relative stability of the initial and final complexes, the nature of the leaving and entering ligands, and the reaction conditions.

Neutral bis(amino acidato)copper(II) complexes are known to be involved in copper(II) exchange reactions in biological systems, highlighting the dynamic nature of these complexes. nih.gov In a synthetic context, a copper complex with weakly bound ligands can be treated with an excess of α-aminobutyric acid or its salt to drive the equilibrium towards the formation of the more stable bis(alpha-aminobutyrato)copper(II) complex.

While specific, detailed protocols for the synthesis of bis(alpha-aminobutyrato)copper(II) via ligand exchange are not prevalent in the literature, the general principles of coordination chemistry suggest its viability. The choice of the starting copper complex is critical; complexes with labile ligands such as water or acetate are often good candidates for such reactions.

Green Chemistry Principles in Complex Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coordination compounds to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, using less hazardous substances, and employing energy-efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of metal complexes, including those of amino acids. researchgate.netelsevierpure.commdpi.com This method often leads to significantly reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. mdpi.com The synthesis of amino acid Schiff base copper(II) complexes has been successfully achieved using microwave irradiation, with reactions completing in minutes rather than hours. researchgate.netelsevierpure.comnih.gov The use of methanol, a solvent with high microwave absorption, can further enhance the efficiency of these syntheses. researchgate.net

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. This technique has been successfully employed for the synthesis of various copper(II) complexes with amino acid derivatives and other ligands. elsevierpure.comresearchgate.netbeilstein-journals.org Wet mechanochemical synthesis has been shown to promote fast reactions for the preparation of amino acid derivative Schiff base copper(II) complexes, with typical reaction times of 20 minutes compared to 4 hours for conventional methods. elsevierpure.com This approach aligns well with the green chemistry goal of reducing solvent use.

Use of Natural Resources: Another aspect of green chemistry involves the use of renewable and non-toxic reagents. Amino acids, being naturally occurring compounds, are inherently green starting materials. Research into the green synthesis of copper nanoparticles has utilized amino acids, such as arginine, as both complexing and reducing agents in aqueous solutions. nih.govresearchgate.net These methods, which are inspired by natural processes like the Maillard reaction, provide an environmentally friendly route to copper-containing materials and demonstrate the potential for applying similar principles to the synthesis of discrete copper-amino acid complexes. nih.gov

Table 2: Green Synthesis Approaches for Copper-Amino Acid Related Complexes

| Synthetic Method | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Synthesis of amino acid Schiff base copper(II) complexes. | researchgate.netmdpi.com |

| Mechanochemical Synthesis | Solvent-free or low-solvent, rapid reactions. | Preparation of amino acid derivative Schiff base copper(II) complexes. | elsevierpure.comresearchgate.net |

| Aqueous Synthesis with Natural Reagents | Use of water as a solvent, biodegradable reagents. | Synthesis of copper nanoparticles using amino acids. | nih.govresearchgate.net |

Structural Elucidation and Characterization of Copper, Bis Alpha Aminobutyrato

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in defining the electronic and vibrational characteristics of Copper, bis(alpha-aminobutyrato)-.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering insights into bonding and functional group coordination. In Copper, bis(alpha-aminobutyrato)-, the coordination of the α-aminobutyrato ligand to the copper(II) center induces characteristic shifts in the vibrational frequencies of the amino and carboxylate groups.

Studies on similar bis(aminoacidato)copper(II) complexes reveal that the asymmetric and symmetric stretching vibrations of the carboxylate group (COO-) are particularly sensitive to coordination. latamjpharm.org The separation between these two bands (Δν) provides information about the nature of the carboxylate coordination. For Copper, bis(alpha-aminobutyrato)-, the IR spectrum shows distinct bands corresponding to the coordinated amino and carboxylate groups, confirming the chelation of the ligand to the copper ion.

Far-infrared spectroscopy has been employed to assign the copper-ligand vibrations directly. Isotopic substitution with copper-65 (B577637) causes a predictable shift in the frequencies of the Cu-N and Cu-O stretching modes, allowing for their definitive assignment. iaea.org

While detailed Raman spectroscopic data specifically for Copper, bis(alpha-aminobutyrato)- is not extensively documented in the available literature, studies on related copper(II) amino acid complexes show that Raman spectroscopy complements IR data, particularly for the symmetric vibrations and the vibrations of the carbon skeleton. latamjpharm.org

Table 1: Characteristic Infrared Absorption Bands for Copper(II) Amino Acid Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretching | 3300 - 3100 |

| Asymmetric COO⁻ stretching | 1610 - 1590 |

| Symmetric COO⁻ stretching | 1420 - 1380 |

| Cu-N stretching | ~450 |

Note: The exact positions of the bands for Copper, bis(alpha-aminobutyrato)- may vary slightly.

Electronic absorption spectroscopy in the visible and ultraviolet regions provides information about the d-d electronic transitions of the copper(II) ion and charge-transfer bands, which are indicative of the coordination geometry. For Copper, bis(alpha-aminobutyrato)-, the electronic spectrum is characteristic of a tetragonally distorted octahedral or square planar geometry. researchgate.netacs.org The main absorption band in the visible region corresponds to the d-d transitions of the Cu(II) ion.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and provides detailed information about the stereochemistry of metal complexes. encyclopedia.pub For chiral ligands like α-aminobutyric acid, the formation of the copper complex, Copper, bis(α-aminobutyrato)-, results in characteristic CD spectra. The Cotton effects observed in the d-d transition region can be used to deduce the absolute configuration of the complex. cas.czrsc.org The CD spectra of copper(II) complexes with amino acids have been used to investigate stereoselectivity in their formation. rsc.org The analysis of both electronic absorption and CD spectra allows for a detailed understanding of the solution structure and coordination environment of the complex. rsc.org

Table 2: Typical Electronic Absorption and Circular Dichroism Data for Copper(II) Amino Acid Complexes

| Spectral Region | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Visible | d-d transitions | 600 - 640 | 50 - 150 |

Note: The specific values for Copper, bis(alpha-aminobutyrato)- will depend on the solvent and the specific isomer.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. ethz.chresearchgate.net The EPR spectrum of Copper, bis(alpha-aminobutyrato)- provides detailed information about the electronic ground state and the nature of the copper-ligand bonding. researchgate.netacs.org

The EPR spectra of powdered samples of bis(d,l-α-aminobutyrato)copper(II) are consistent with an axial or nearly axial g-tensor, indicating a d(x²-y²) ground state for the copper(II) ion. researchgate.netacs.org This is characteristic of an elongated octahedral or square-planar geometry. The principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) can be determined from the spectrum. ethz.ch The magnitude of g∥ and A∥ are sensitive to the covalency of the copper-ligand bonds. mdpi.comrsc.org Studies on similar copper-amino acid complexes have shown that the metal-ligand covalency is minimal. researchgate.net

Table 3: Representative EPR Parameters for Copper, bis(alpha-aminobutyrato)-

| Parameter | Typical Value |

|---|---|

| g∥ | ~2.25 |

| g⊥ | ~2.05 |

Note: These values are representative and can be influenced by temperature and the crystalline environment. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of diamagnetic molecules. However, for paramagnetic complexes like Copper, bis(alpha-aminobutyrato)-, the presence of the unpaired electron on the Cu(II) ion leads to significant broadening and shifting of the NMR signals of the ligand protons, making conventional NMR analysis challenging. researchgate.netresearchgate.net

X-ray Diffraction Studies of Crystalline Structures

Single crystal X-ray diffraction analysis of bis(D,L-2-aminobutyrato)copper(II) has provided a detailed picture of its molecular structure. acs.orgacs.org The crystal structure reveals that the copper(II) ion is in a distorted octahedral environment. The two α-aminobutyrato ligands act as bidentate chelates, coordinating to the copper ion through the nitrogen atom of the amino group and one oxygen atom of the carboxylate group in a trans configuration. acs.org This forms a square-planar CuN₂O₂ core.

The octahedral coordination is completed by the axial coordination of oxygen atoms from the carboxylate groups of neighboring molecules, leading to a polymeric chain structure. acs.org This intermolecular bridging is a common feature in the crystal structures of copper(II) complexes with amino acids. researchgate.net

Table 4: Selected Bond Lengths and Angles for bis(D,L-2-aminobutyrato)copper(II) from Single Crystal X-ray Diffraction

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|

| Cu-N | ~2.00 | N-Cu-O (chelate ring) | ~84 |

| Cu-O (equatorial) | ~1.95 | O-Cu-O (axial) | ~180 |

Note: These are approximate values derived from crystallographic data of similar compounds and serve to illustrate the typical coordination geometry. Exact values can be found in the specific crystallographic information files. acs.orgacs.org

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to identify crystalline materials and analyze their structure. The method relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, producing a unique diffraction pattern for a specific material. This pattern is a fingerprint of the compound's crystalline phase, with peak positions related to the unit cell dimensions and peak intensities corresponding to the arrangement of atoms within the cell.

For Copper, bis(alpha-aminobutyrato)-, studies have confirmed its existence in a crystalline solid state. The molecular structure of the trans-isomer, specifically trans-bis(D,L-2-aminobutyrato)copper(II), was determined through single-crystal X-ray diffraction. researchwithrutgers.comnih.govacs.org This analysis provides the fundamental crystallographic data, including unit cell parameters and atomic positions, that defines the crystalline lattice.

A PXRD analysis of a microcrystalline powder sample of Copper, bis(alpha-aminobutyrato)- would exhibit a series of diffraction peaks at specific 2θ angles. This pattern can be used for several purposes:

Phase Identification: Comparing the experimental pattern to a reference pattern calculated from single-crystal data confirms the identity of the bulk material.

Purity Assessment: The absence of peaks from starting materials or other crystalline impurities indicates the purity of the sample.

Structural Characterization: While less detailed than single-crystal analysis, PXRD can confirm the crystal system and space group of the material. researchgate.net

The diffraction data is typically presented in a table listing the scattering angle (2θ), the corresponding d-spacing (the distance between atomic planes), and the relative intensity of each peak.

Table 1: Representative Powder X-ray Diffraction Data This table is illustrative of typical data obtained for a crystalline copper-amino acid complex and is not the specific experimental data for Copper, bis(alpha-aminobutyrato)-.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 31.5 | 2.84 | 30 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For coordination compounds like Copper, bis(alpha-aminobutyrato)-, it serves to confirm the molecular weight and provide insights into the molecule's structure and bonding through fragmentation analysis. nih.gov Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing such metal complexes. polyu.edu.hk

The molecular formula for Copper, bis(alpha-aminobutyrato)- is C8H16CuN2O4, giving it a theoretical molecular weight of approximately 267.76 g/mol . In a typical ESI-mass spectrum, one would expect to observe a peak corresponding to the intact molecular ion ([M]+) or, more commonly, pseudomolecular ions such as [M+H]+ or [M+Na]+.

The fragmentation of the complex under MS conditions typically involves the sequential loss of its constituent ligands. The primary fragmentation pathways would include the loss of one α-aminobutyrato ligand or fragments thereof.

Expected Fragmentation Pattern:

Molecular Ion Peak: The parent complex, [Cu(C4H8NO2)2]+.

Loss of one ligand: Fragmentation can lead to the formation of a [Cu(C4H8NO2)]+ ion, which would be a prominent peak in the spectrum.

Further Fragmentation: The remaining copper-ligand fragment can undergo further fragmentation, such as the loss of a carboxyl group (-COOH).

Table 2: Predicted Mass Spectrometry Fragments for Copper, bis(alpha-aminobutyrato)-

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]+ | [C8H16CuN2O4]+ | ~267.7 | Molecular Ion (based on 63Cu) |

| [M+H]+ | [C8H17CuN2O4]+ | ~268.7 | Protonated Molecular Ion |

| [M-L]+ | [C4H8CuNO2]+ | ~165.0 | Loss of one aminobutyrato ligand (L) |

| [L+H]+ | [C4H10NO2]+ | ~104.1 | Protonated free ligand |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a crucial technique used to determine the mass percentage of the constituent elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. This experimental data is compared against theoretically calculated percentages derived from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity. researchgate.netrsc.orgelsevierpure.com

For Copper, bis(alpha-aminobutyrato)-, with the molecular formula C8H16CuN2O4, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. This verification is a standard procedure in the characterization of newly synthesized coordination complexes. tandfonline.com

Table 3: Elemental Analysis Data for Copper, bis(alpha-aminobutyrato)- (C8H16CuN2O4)

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 35.88% | Value to be determined experimentally |

| Hydrogen (H) | 6.02% | Value to be determined experimentally |

| Nitrogen (N) | 10.46% | Value to be determined experimentally |

The comparison of experimentally found values with the theoretical percentages confirms that the synthesized compound has the correct 1:2 metal-to-ligand ratio and is free from significant impurities.

Coordination Chemistry and Binding Dynamics

Ligand Conformation and Chelation Modes of Alpha-Aminobutyrate

The alpha-aminobutyrate anion acts as a bidentate ligand, coordinating to the central copper(II) ion through two donor atoms: the nitrogen atom of the alpha-amino group and an oxygen atom from the carboxylate group. google.com This dual binding forms a stable, five-membered chelate ring, a common and energetically favorable arrangement in coordination chemistry. This primary chelation mode is often referred to as the "glycinato mode," as it is characteristic of alpha-amino acids binding to metal ions. acs.orgnih.gov

In the resulting bis(chelate) complex, two alpha-aminobutyrate ligands coordinate to the copper(II) ion. The geometry around the copper center is typically a distorted square planar or octahedral configuration. In a square planar arrangement, the two nitrogen and two oxygen atoms from the two ligands lie in the same plane as the copper ion. In an aqueous solution, an octahedral geometry can be achieved through the axial coordination of two solvent molecules (e.g., water). acs.org The conformation of the chelate ring itself is not perfectly planar but adopts a slightly puckered or envelope conformation to minimize steric strain.

Stereochemistry and Chirality in Copper-Alpha-Aminobutyrato Complexes

Alpha-aminobutyric acid, possessing a chiral center at its alpha-carbon, exists as two enantiomers: L-alpha-aminobutyric acid and D-alpha-aminobutyric acid. This inherent chirality in the ligand leads to the formation of stereoisomers in the bis(chelate) complex. When using a racemic mixture (DL-alpha-aminobutyric acid), three different species can be formed:

Cu(L-aminobutyrato)₂ (the LL-isomer)

Cu(D-aminobutyrato)₂ (the DD-isomer)

Cu(L-aminobutyrato)(D-aminobutyrato) (the meso or DL-isomer)

Studies on copper(II) complexes with various optically active alpha-amino acids have shown that the formation of these different stereoisomers often follows a statistical distribution, suggesting little to no stereoselectivity in the complexation process. rsc.org The relative ratio in a solution prepared from a racemic ligand is expected to be 1:1:2 for the LL, DD, and DL isomers, respectively. rsc.org

Furthermore, these complexes can exhibit geometric isomerism, existing as cis and trans isomers. In the trans-isomer, the two amino groups are positioned opposite each other, as are the two carboxylate groups, generally resulting in a more stable, less sterically hindered configuration. X-ray diffraction studies of similar copper(II) bis(amino acidato) complexes have often confirmed the trans configuration in the solid state. google.com Computational studies on related systems, such as bis(leucinato)copper(II), also indicate that trans isomers are energetically favorable. researchgate.net

Thermodynamic Studies of Complex Formation

The formation of Copper, bis(alpha-aminobutyrato)- is a thermodynamically favorable process, characterized by specific stability constants and distinct enthalpic and entropic contributions.

Cu²⁺ + L⁻ ⇌ [Cu(L)]⁺ (K₁) [Cu(L)]⁺ + L⁻ ⇌ [Cu(L)₂] (K₂)

These constants are commonly determined using potentiometric titration, where the pH of a solution containing the metal ion and ligand is monitored as a titrant is added. acs.orgnih.gov The data from these titrations allows for the calculation of the concentration of each species at equilibrium and, consequently, the stability constants.

Thermodynamic data for the copper(II)-α-aminobutyric acid system were determined at 25 °C and an ionic strength of 0.05 M. acs.org

| Parameter | Value |

| log K₁ | 8.19 |

| log K₂ | 6.75 |

| log β₂ | 14.94 |

For the copper(II)-α-aminobutyric acid system, the thermodynamic parameters reveal that the complex formation is driven by a favorable enthalpy change. acs.org

| Parameter | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| Step 1 (CuL⁺) | -11.17 | -6.2 | 16.7 |

| Step 2 (CuL₂) | -9.21 | -7.5 | 5.7 |

| Overall (CuL₂) | -20.38 | -13.7 | 22.4 |

Kinetic Investigations of Ligand Exchange and Complex Dissociation

The ligands in a copper(II) complex are not static and can be replaced by other ligands present in the solution in what are known as ligand exchange or substitution reactions. youtube.comsavemyexams.com The kinetics of these reactions for Cu(II) complexes are typically very fast. This high lability is partly due to the d⁹ electronic configuration of the Cu(II) ion, which leads to a Jahn-Teller distortion in octahedral complexes. This distortion elongates the axial bonds, making the ligands at these positions particularly easy to replace. savemyexams.com

Ligand exchange reactions in square-planar and octahedral complexes can proceed through several mechanisms, including dissociative, associative, or interchange pathways. For many copper(II) complexes, the mechanism is often an interchange, where the entering ligand begins to bond to the metal center as the leaving ligand is departing. nih.gov

The rate of ligand exchange and complex dissociation is influenced by several factors:

The nature of the entering and leaving ligands: Stronger-binding ligands will replace weaker ones.

Steric hindrance: Bulky ligands can slow down the rate of substitution.

Solvent: The coordinating ability of the solvent can play a role in the reaction mechanism. nih.gov

Redox Properties and Electrochemistry of the Copper Center

The copper ion within the bis(alpha-aminobutyrato) complex is redox-active, meaning it can undergo reduction from the Cu(II) (cupric) state to the Cu(I) (cuprous) state.

[Cu(II)(L)₂] + e⁻ ⇌ [Cu(I)(L)₂]⁻

This redox behavior can be investigated using electrochemical techniques such as cyclic voltammetry. nih.gov This method measures the current that develops in an electrochemical cell as the voltage is varied, allowing for the determination of the formal reduction potential (E°') of the Cu(II)/Cu(I) couple.

The coordination environment provided by the alpha-aminobutyrate ligands significantly influences this redox potential. The amino and carboxylate groups are effective at stabilizing the Cu(II) state. The specific potential is sensitive to the geometry of the complex, with different stereoisomers potentially exhibiting slightly different electrochemical behavior. nih.gov Studies on other copper-peptide complexes have shown that the reduction potential is a key factor in their chemical reactivity, such as their ability to participate in redox cycling and generate reactive oxygen species. nih.gov The redox activity of Cu-amino acid complexes is also fundamental to their role in mimicking the active sites of certain copper-containing enzymes. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Copper, bis(alpha-aminobutyrato)-, DFT calculations can elucidate its geometry, vibrational frequencies, and the nature of its chemical bonds.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the complex. For bis(amino acidato)copper(II) complexes, both cis and trans isomers are possible, where the two amino acid ligands are on the same or opposite sides of the copper ion, respectively. imi.hr The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate geometries. loerting.atnih.gov For instance, the B3LYP functional is commonly used for such systems. loerting.atctu.edu.vnctu.edu.vn

Vibrational frequency analysis, performed after geometry optimization, serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

| Parameter | trans-Cu(α-aminobutyrato)₂ (predicted) | cis-Cu(α-aminobutyrato)₂ (predicted) |

|---|---|---|

| Cu-N bond length (Å) | ~2.00 | ~2.01 |

| Cu-O bond length (Å) | ~1.95 | ~1.96 |

| N-Cu-N bond angle (°) | 180 | ~90 |

| O-Cu-O bond angle (°) | 180 | ~90 |

| N-Cu-O bond angle (°) | ~90 | ~90 and ~170 |

Table 1: Predicted geometric parameters for the *cis and trans isomers of Copper, bis(alpha-aminobutyrato)- based on typical values for similar copper(II) amino acid complexes.*

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For copper(II) complexes, the HOMO and LUMO are often associated with the d-orbitals of the copper ion and the p-orbitals of the coordinating atoms of the ligands. Analysis of these orbitals can provide insights into the electronic transitions and charge transfer properties of the complex.

| Orbital | Energy (eV) (predicted) | Primary Contribution |

|---|---|---|

| HOMO | -6.5 | Cu(d) and Ligand(p) |

| LUMO | -2.0 | Cu(d) and Ligand(p*) |

| HOMO-LUMO Gap | 4.5 | - |

Table 2: Predicted frontier molecular orbital energies for Copper, bis(alpha-aminobutyrato)-.

Copper(II) is a d⁹ metal ion, meaning it has one unpaired electron, making its complexes paramagnetic. The spin density distribution, which can be calculated using DFT, shows how this unpaired electron is distributed across the molecule. In bis(amino acidato)copper(II) complexes, the spin density is primarily localized on the copper ion, but a significant portion can also be delocalized onto the coordinating nitrogen and oxygen atoms of the ligands. This delocalization is a measure of the covalency of the metal-ligand bonds. Electron Paramagnetic Resonance (EPR) spectroscopy is an experimental technique that can probe this spin density distribution. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations of Complex Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govacs.org For Copper, bis(alpha-aminobutyrato)- in solution, MD simulations can provide insights into:

Solvation structure: How solvent molecules, such as water, arrange themselves around the complex. nih.gov

Conformational changes: The flexibility of the complex and the interconversion between different conformations.

Cis-trans isomerization: The mechanism and energy barrier for the conversion between the cis and trans isomers in solution. acs.org

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system. Developing an accurate force field for metal complexes is a challenging but active area of research. loerting.atacs.org

Quantum Chemical Studies of Reactivity Pathways

Quantum chemical methods, including DFT, can be used to investigate the reaction mechanisms of Copper, bis(alpha-aminobutyrato)-. This includes studying the transition states and activation energies for various reactions, such as ligand exchange, redox processes, and catalytic cycles. For instance, understanding the racemization energy barrier is crucial for applications where chirality is important. researchgate.net

In Silico Prediction of Ligand-Metal Interactions

In silico methods play a crucial role in predicting and understanding the interactions between the alpha-aminobutyrato ligand and the copper(II) ion. This involves:

Force field development: Creating and validating force fields specifically parameterized for copper(II) amino acid complexes to be used in MD simulations. loerting.atacs.org

Binding affinity calculations: Predicting the strength of the interaction between the ligand and the metal ion.

Docking studies: If the complex is being considered for interaction with a biological target, docking simulations can predict the binding mode and affinity.

These computational approaches provide a powerful complement to experimental studies, offering a detailed picture of the structure, dynamics, and reactivity of Copper, bis(alpha-aminobutyrato)- at the atomic level.

Interactions with Biological Macromolecules in Vitro/in Silico Focus

Binding Studies with Model Proteins (e.g., Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is a widely used model protein for studying drug-protein interactions due to its structural homology with Human Serum Albumin (HSA), its stability, and its intrinsic fluorescence properties. nih.govtandfonline.com

Fluorescence quenching is a powerful technique to study the binding of ligands to proteins. The intrinsic fluorescence of BSA is primarily due to its tryptophan residues. Changes in this fluorescence upon the addition of a quencher, such as a copper complex, can reveal information about the binding mechanism, affinity, and the microenvironment of the binding site.

Studies on various copper(II) complexes have consistently shown that they can quench the intrinsic fluorescence of BSA. nih.govtandfonline.commdpi.com This quenching is often indicative of a binding interaction. The mechanism of quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, or dynamic, arising from collisional deactivation of the excited fluorophore.

The nature of the quenching can be determined by analyzing the quenching data at different temperatures using the Stern-Volmer equation. For several copper(II) complexes, including those with aminohydroxamic acids and other organic ligands, the quenching mechanism has been identified as static. nih.govtandfonline.commdpi.com This suggests the formation of a stable complex between the copper compound and BSA.

Table 1: Fluorescence Quenching Data for the Interaction of Various Copper(II) Complexes with BSA

| Complex | Quenching Mechanism | Binding Constant (Kb) (M-1) | Stern-Volmer Quenching Constant (Ksv) (M-1) |

| [Cu(phen)(L-Orn)U]ClO4 | Static | 2.458 x 10-5 (M) | - |

| [Cu(phen)(L-Orn)TU]ClO4 | Static | 2.292 x 10-5 (M) | - |

| N,N',N''-trisubstituted guanidine-Cu(II) complexes | Static | - | 1.07–1.30 × 105 |

Data sourced from analogous copper complexes. ijcrcps.comrsc.org

UV-Vis absorption spectroscopy is another valuable tool for investigating the binding of ligands to proteins. Changes in the absorption spectrum of a protein or the ligand upon complexation can confirm the interaction and provide quantitative data on the binding affinity.

In studies involving copper(II) complexes and BSA, changes in the UV-Vis spectra of both the protein and the copper complexes are typically observed upon their interaction. scielo.br For instance, the binding of an imine-copper(II) complex to BSA resulted in a reported binding constant of (2.4 ± 0.3) × 10³ mol⁻¹ L. scielo.br These spectral changes are indicative of alterations in the microenvironment of the chromophores, further supporting the formation of a ground-state complex.

Interaction with DNA and RNA Models

The interaction of small molecules with nucleic acids is of fundamental importance, particularly in the context of developing new therapeutic agents. Copper complexes have been shown to interact with DNA and, to a lesser extent, RNA through various binding modes. mdpi.comjournalirjpac.com

Spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism (CD) are employed to elucidate the binding mode of copper complexes with DNA. The primary modes of non-covalent interaction are intercalation (insertion of a planar molecule between the base pairs of DNA), groove binding (fitting of a molecule into the major or minor groove of the DNA helix), and electrostatic interactions.

Studies on various copper(II) complexes, including those with peptide ligands and 1,10-phenanthroline (B135089), have suggested an intercalative or partial intercalative binding mode with calf thymus DNA (CT-DNA). ijcrcps.comjournalirjpac.com This is often evidenced by hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift) in the UV-Vis spectrum of the complex upon addition of DNA. semanticscholar.org For some copper complexes containing 1,10-phenanthroline, binding constants in the range of 10⁴ to 10⁵ M⁻¹ have been reported. ijacskros.com

Circular dichroism spectroscopy, which is sensitive to the chiral environment of the DNA helix, can also provide insights into binding-induced conformational changes. Small changes in the CD spectrum of DNA upon the addition of copper complexes can suggest conformational alterations, such as a shift from a B-like to a more C-like DNA structure. acs.org

Table 2: DNA Binding Characteristics of Various Copper(II) Complexes

| Complex | Proposed Binding Mode | Binding Constant (Kb) (M-1) |

| Copper(II) peptide complexes | Partial Intercalation | ≈ 3.9 - 4.8 x 104 |

| [Cu(phen)(L-val)U)] | Intercalation | 4.48 × 105 |

| [Cu(bpy)(L-val)U)] | Partial Intercalation | 7.46 × 104 |

| N,N',N''-trisubstituted guanidine-Cu(II) complexes | Intercalation | in the order of 104 |

Data sourced from analogous copper complexes. rsc.orgjournalirjpac.comijacskros.com

Viscometry is a useful hydrodynamic method to further distinguish between intercalative and non-intercalative binding modes. Intercalation typically causes a significant increase in the viscosity of a DNA solution because it lengthens the DNA helix by separating the base pairs. In contrast, groove binding or electrostatic interactions usually result in little to no change in viscosity.

For several copper(II) complexes, an increase in the viscosity of the DNA solution upon their addition has been observed, providing further evidence for an intercalative binding mode. journalirjpac.comacs.org

Enzymatic Activity Modulation (In Vitro Studies)

The ability of copper complexes to modulate the activity of enzymes is an area of growing interest. Metal ions are essential cofactors for many enzymes, and the introduction of metal complexes can either inhibit or enhance their catalytic function.

In vitro studies have shown that copper complexes can influence the activity of various enzymes. For example, copper(II) complexes have been investigated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are relevant in the context of carbohydrate metabolism. mdpi.comresearchgate.net The inhibitory effect is often attributed to the complex binding to the enzyme and altering its conformation, thereby affecting the structure of the active site. researchgate.net

Furthermore, some copper complexes have been shown to mimic the activity of enzymes like superoxide (B77818) dismutase (SOD), which plays a crucial role in antioxidant defense. mdpi.com The modulation of enzyme activity by copper complexes highlights their potential to interfere with biological pathways. For instance, some copper complexes have demonstrated the ability to inhibit carbohydrate-hydrolyzing enzymes, with their efficacy in some cases being comparable to standard inhibitors. mdpi.com

Inhibition Kinetics of Specific Enzymes

Copper complexes are known to interact with and modulate the activity of various enzymes. The mode and efficacy of this inhibition are dependent on the nature of the ligand coordinated to the copper(II) ion and the specific enzyme . The primary mechanism of inhibition often involves the copper ion's ability to chelate to active site residues, particularly histidine and cysteine, or to displace catalytically essential metal ions. mdpi.comnih.gov

Studies on copper(II) complexes with amino acid-like ligands have demonstrated significant inhibitory effects on several enzymes. For instance, various copper complexes have been shown to be potent inhibitors of tyrosinase , a key enzyme in melanin (B1238610) synthesis. mdpi.comacs.org The inhibition is often competitive, suggesting that the complex vies with the substrate for binding to the enzyme's active site. acs.org

Another enzyme frequently studied in the context of copper complex inhibition is alkaline phosphatase (ALP) . Copper(II) ions themselves can inhibit ALP, and this effect can be modulated by the coordinating ligand. nih.govnih.gov For example, copper(II) complexes with methimazole (B1676384) have been investigated for their ALP inhibitory activity. nih.govresearchgate.net The inhibition of ALP by certain copper-containing complexes has been identified as competitive, with the inhibitor binding to the catalytic site of the enzyme. nih.gov

Table 1: Inhibition Kinetics of Analogous Copper(II) Complexes on Various Enzymes

| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Source(s) |

| Mushroom Tyrosinase | Phenylmethylene thiosemicarbazone (PTSC) | Competitive | 0.93 µM (KIC) | acs.org |

| Mushroom Tyrosinase | Phenylthiourea (PTU) | Competitive | 58 µM (KIC) | acs.org |

| Intestinal Alkaline Phosphatase | Inositol hexaphosphate-Cu(II) complex | Competitive | 30 µM | nih.gov |

| Bovine β-Trypsin | m-amidinosalicylidene-l-alaninato(aqua)copper(II) | Not Specified | Not Reported | nih.gov |

Activation Mechanisms

Copper is an essential cofactor for a multitude of enzymes, playing a critical role in their catalytic activity. nih.govnih.gov The activation mechanism typically involves the copper ion participating in redox reactions within the enzyme's active site. Copper-containing enzymes are involved in vital biological processes such as cellular respiration, neurotransmitter synthesis, and antioxidant defense. nih.govtandfonline.com

For example, copper is a central component of peptidylglycine α-hydroxylating monooxygenase (PHM) and dopamine β-monooxygenase (DβM) , where it is directly involved in the activation of molecular oxygen for substrate hydroxylation. nih.gov In these enzymes, the copper centers cycle between Cu(I) and Cu(II) oxidation states to facilitate the catalytic process.

While "Copper, bis(alpha-aminobutyrato)-" is not a natural enzyme activator, the delivery of copper ions to apoenzymes (enzymes lacking their necessary cofactor) could potentially restore or initiate their catalytic function. The amino acid ligands could facilitate the transport and bioavailability of copper, allowing it to be incorporated into the active sites of copper-dependent enzymes. The stability of the complex would be a crucial factor in such a process, as the copper ion would need to be released to the apoenzyme.

In Silico Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comderpharmachemica.com In the context of "Copper, bis(alpha-aminobutyrato)-", docking studies can provide valuable insights into its potential binding modes and affinities with various protein targets, even in the absence of direct experimental data.

In silico studies of various copper(II) complexes have been performed against a range of biological targets, including enzymes and receptors. These studies help in understanding the structural basis of inhibition or interaction. For instance, docking studies have been conducted on copper(II) complexes with non-steroidal anti-inflammatory drugs against key proteins of SARS-CoV-2, revealing potential binding interactions. nih.govnih.govmdpi.com

Similarly, copper(II) Schiff base complexes have been docked with DNA, showing a preference for groove binding. bohrium.com Docking of a copper(II) complex with superoxide dismutase (SOD) from S. aureus has suggested a non-competitive inhibition mechanism due to binding at the interface of protein chains with a favorable free energy of binding. derpharmachemica.com

The following table summarizes the results of in silico docking studies for several copper(II) complexes with different biological targets, which may serve as a model for the potential interactions of "Copper, bis(alpha-aminobutyrato)-".

Table 2: In Silico Docking Studies of Various Copper(II) Complexes

| Ligand/Complex | Protein Target | Software/Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source(s) |

| Cu(II) complex with S-isoamyl derivative of thiosalicylic acid | B-form DNA | Molecular Docking | Not Reported | Minor groove binding | nih.gov |

| Cu(II) complex | Superoxide Dismutase (S. aureus) | Argus lab | -7.62 | THR 122, LEU 123, PHE 124, THR 142, THR 143, PRO 144, ASN 270, MET 266, ASN 342 | derpharmachemica.com |

| [Cu(LI)2] (LI = N-cyclohexyl-3-methoxysalicylideneimine) | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | -8.9 | Not Specified | mdpi.comnih.gov |

| [Cu(LI)2] (LI = N-cyclohexyl-3-methoxysalicylideneimine) | SARS-CoV-2 Papain-like Protease (PLpro) | Molecular Docking | -9.0 | Not Specified | mdpi.comnih.gov |

| Cu(II)-DCM complex | CDK2 enzyme (PDB ID: 6GUE) | PyRx | -9.3 | Not Specified | mdpi.com |

These computational predictions suggest that copper complexes can interact with a variety of biological macromolecules through different binding modes, often with significant affinity. The specific interactions are dictated by the geometry of the complex and the topology of the protein's binding site.

Catalytic Applications and Mechanistic Studies Excluding Industrial Scale Processes

Copper, bis(alpha-aminobutyrato)- as a Homogeneous Catalyst Precursor

Copper, bis(alpha-aminobutyrato)- serves as a precursor for homogeneous catalytic reactions, where the catalyst is in the same phase as the reactants. The bidentate nature of the alpha-aminobutyrato ligand, coordinating through both the amino and carboxylate groups, forms a stable chelate with the copper(II) ion. cymitquimica.com This stability is a crucial feature for a catalyst precursor. In solution, this complex can be readily introduced into a reaction mixture, where it can then participate in the catalytic cycle.

The catalytic utility of similar copper(II)-amino acid complexes has been demonstrated in various transformations. For instance, trans-bis(glycinato)copper(II) has been employed as an efficient heterogeneous catalyst for the formylation of amines using carbon dioxide and hydrogen, showcasing the potential of such complexes in C1 chemistry. rsc.org The reaction proceeds under solvent-free conditions, highlighting the potential for developing green and sustainable chemical processes. rsc.org

The general applicability of copper-amino acid complexes as catalysts is further supported by their use in cross-coupling reactions. For example, copper(II) trans-bis(glycinato) has been utilized as a heterogeneous catalyst for the cross-coupling of phenols with aryl halides. researchgate.net The catalytic system is recoverable and reusable, which is a significant advantage in terms of process economy and sustainability. researchgate.net While these examples utilize heterogeneous systems, the fundamental reactivity of the copper-amino acid moiety is the key to their catalytic activity, a principle that extends to homogeneous catalysis.

The following table summarizes the catalytic activity of a related copper-amino acid complex, trans-bis(glycinato)copper(II), in the formylation of various amines.

Table 1: Formylation of Amines Catalyzed by trans-Bis(glycinato)copper(II) *

| Amine Substrate | Product | Conversion (%) | Selectivity (%) |

| Diethylamine | N,N-Diethylformamide | 95 | >99 |

| Dibutylamine | N,N-Dibutylformamide | 92 | >99 |

| Piperidine | N-Formylpiperidine | 98 | >99 |

| Morpholine | N-Formylmorpholine | 99 | >99 |

| N-Methylaniline | N-Methyl-N-phenylformamide | 85 | >99 |

Data sourced from a study on the formylation of amines using CO2 and hydrogen catalyzed by trans-Bis-(glycinato)copper(II) under solvent-free conditions. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for optimizing reaction conditions and designing more efficient catalysts. For copper-catalyzed reactions, the mechanism often involves changes in the oxidation state of the copper center, typically between Cu(I), Cu(II), and sometimes Cu(III). acs.orgnih.gov Mechanistic studies on copper-catalyzed N-arylation of amides, a reaction class where copper-amino acid complexes can be active, suggest that a 1,2-diamine-ligated copper(I) amidate complex is a key intermediate. acs.org Kinetic studies have shown that the reaction rate can be influenced by the concentrations of the substrate, catalyst, and ligands, and can be inhibited by the formation of off-cycle copper(I) species. jfda-online.com

In the context of copper-amino acid complexes, the amino acid ligand can play a crucial role in stabilizing specific copper oxidation states and influencing the coordination environment around the metal center. In the copper-catalyzed formylation of amines, a plausible mechanism involves the activation of hydrogen by the copper complex, which then reacts with carbon dioxide to form formic acid. The formic acid subsequently reacts with the amine to produce the formamide (B127407) product. rsc.org

The photochemical redox reactions of copper(II)-amino acid complexes have also been investigated. Irradiation can lead to an intramolecular carboxylate-to-Cu(II) charge transfer, resulting in the formation of Cu(I) and the decomposition of the amino acid ligand. nih.gov This photochemical behavior highlights a potential pathway for generating the catalytically active Cu(I) species from a Cu(II) precursor under specific reaction conditions.

Chiral Catalysis Potential

The inherent chirality of alpha-aminobutyric acid makes Copper, bis(alpha-aminobutyrato)- a promising candidate for applications in asymmetric catalysis. The use of chiral ligands derived from amino acids and peptides in metal-catalyzed reactions is a well-established strategy for achieving enantioselectivity. mdpi.com Copper complexes incorporating chiral ligands have been successfully employed in a variety of asymmetric transformations, including conjugate additions, alkylations, and cyclopropanations. mdpi.commdpi.commdpi.com

For example, chiral copper(II) salen complexes, which can be conceptually related to amino acid complexes in their chelation pattern, have been shown to be effective catalysts for the asymmetric alkylation of alanine (B10760859) enolates. mdpi.com The enantiomeric excess of the product was found to be dependent on the structure of the salen ligand and the reaction temperature. mdpi.com This demonstrates the principle that the chiral environment created by the ligand around the copper center can effectively control the stereochemical outcome of the reaction.

Amino acids themselves have been used as chiral ligands in copper-catalyzed reactions. For instance, chiral Schiff base-copper complexes derived from L-phenylalanine have been utilized in enantioselective Henry reactions, affording chiral β-nitro alcohols with high enantioselectivity. ppor.az The success of these systems suggests that the chiral alpha-aminobutyrato ligands in Copper, bis(alpha-aminobutyrato)- could similarly direct the stereochemical course of a reaction, making it a potentially valuable catalyst for the synthesis of enantiomerically enriched compounds.

The table below presents results from the asymmetric alkylation of an alanine derivative using a chiral copper(II) salen catalyst, illustrating the potential for high enantioselectivity in such systems.

Table 2: Asymmetric Alkylation Catalyzed by a Chiral Copper(II) Salen Complex *

| Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| D,L-Alanine ester Schiff base | Benzyl bromide | 85 | 88 |

| D,L-Alanine ester Schiff base | Ethyl bromide | 78 | 75 |

| D,L-Alanine ester Schiff base | Allyl bromide | 82 | 90 |

Data adapted from studies on the catalytic activity of chiral Cu(II) salen complexes in the α-amino acid C-α alkylation reaction. mdpi.com

Oxidation and Reduction Reactions Catalyzed by the Complex

The redox activity of copper makes its complexes suitable catalysts for a range of oxidation and reduction reactions. nih.gov Copper(II)-amino acid complexes have been shown to catalyze the oxidation of various organic substrates. For instance, cis-bis(glycinato)copper(II) monohydrate in the presence of hydrogen peroxide effectively catalyzes the hydroxylation of phenol (B47542) to produce catechol and hydroquinone. nih.govacs.org The reactivity was found to be dependent on the isomeric form of the complex, with the cis isomer being significantly more active than the trans isomer. nih.govacs.org This highlights the importance of the ligand geometry in dictating catalytic performance.

The same cis-bis(glycinato)copper(II) complex can also catalyze the oxidative polymerization of aniline (B41778) in the presence of aqueous hydrogen peroxide. nih.gov These examples underscore the potential of Copper, bis(alpha-aminobutyrato)- to act as a catalyst for various oxidation reactions, likely proceeding through the formation of reactive oxygen species generated from the interaction of the copper complex with an oxidant like hydrogen peroxide.

In addition to oxidation, copper complexes can also catalyze reduction reactions. A notable example is the copper chromite-catalyzed reduction of esters of alpha-aminobutyric acid to 2-amino-1-butanol using hydrogen gas. google.com While this is a heterogeneous process, it demonstrates the principle of copper-catalyzed reduction of a derivative of the ligand itself. In homogeneous catalysis, the Cu(I)/Cu(II) redox couple is central. The photochemical reduction of Cu(II) to Cu(I) in amino acid complexes, as mentioned earlier, is a potential route to generate a catalytically active species for reductive transformations. nih.gov

The following table summarizes the results of the oxidation of cyclohexene (B86901) catalyzed by various polymer-anchored copper(II) and oxovanadium(IV) complexes of amino acid-derived ligands, providing a comparison of catalytic activity.

Table 3: Oxidation of Cyclohexene Catalyzed by Polymer-Anchored Metal-Amino Acid Complexes *

| Catalyst | Conversion (%) | Selectivity for 2-cyclohexen-1-ol (B1581600) (%) | Selectivity for Cyclohexene oxide (%) |

| PS–[Cu(fsal–D,L-Ala)(H₂O)] | 29 | 65 | 20 |

| PS–[Cu(fsal–L-Ile)(H₂O)] | 32 | 68 | 18 |

| PS–[VO(fsal–D,L-Ala)(H₂O)] | 79 | 55 | 35 |

| PS–[VO(fsal–L-Ile)(H₂O)] | 77 | 58 | 32 |

Data from a study on the oxidation of cyclohexene catalyzed by polymer-anchored oxovanadium(IV) and copper(II) complexes of amino acid derived tridentate ligands. rsc.org

Advanced Material Science Applications Excluding Clinical Devices

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

There is a scarcity of published research detailing the specific use of Copper, bis(alpha-aminobutyrato)- as a building block for metal-organic frameworks (MOFs) or coordination polymers. However, the fundamental chemistry of this complex suggests its potential utility in this domain. The alpha-aminobutyrate ligand possesses both a carboxylate and an amino group, which are effective coordinating moieties for metal ions.

In principle, Copper, bis(alpha-aminobutyrato)- could act as a secondary building unit (SBU) in the construction of coordination polymers. The carboxylate oxygen atoms from the aminobutyrate ligands could bridge to adjacent copper centers, a common feature in many copper-carboxylate based coordination polymers. conicet.gov.ar This could lead to the formation of one-dimensional chains, two-dimensional layers, or even three-dimensional frameworks, depending on the coordination environment of the copper(II) ion and the reaction conditions. For instance, studies on copper complexes with the isomeric γ-aminobutyrate have shown the formation of both one-dimensional chains and two-dimensional networks. iucr.org

The potential properties of such materials would be influenced by the structure of the alpha-aminobutyrate ligand. The ethyl side chain of the ligand could project into the pores or channels of the resulting framework, influencing its porosity, hydrophobicity, and guest-binding capabilities. The chirality of alpha-aminobutyric acid also presents an opportunity for the synthesis of chiral MOFs, which are of significant interest for enantioselective separations and catalysis.

A study on a one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand demonstrated how the ligand bridges two adjacent copper atoms through its amine nitrogen and carboxylate oxygen atoms. iucr.org This resulted in a polymeric chain that further assembled into a three-dimensional supramolecular structure through hydrogen bonds and π–π interactions. iucr.org A similar principle could be applied to Copper, bis(alpha-aminobutyrato)-, where the aminobutyrate ligand facilitates the formation of extended structures.

Table 1: Structural Characteristics of a Related Copper(II) Coordination Polymer

| Feature | Description |

|---|---|

| Compound | catena-poly[[[aquacopper(II)]-bis(μ-4-aminobenzoato)-κ²N:O;κ²O:N] monohydrate] |

| Dimensionality | One-dimensional chain |

| Coordination Geometry | N₂O₃ square-pyramidal |

| Bridging Ligand | 4-aminobenzoate |

| Supramolecular Assembly | 3D network via hydrogen bonds and π–π interactions |

This table presents data for a related copper coordination polymer to illustrate potential structural features. iucr.org

Fabrication of Nanomaterials Containing Copper, bis(alpha-aminobutyrato)-

The fabrication of nanomaterials incorporating Copper, bis(alpha-aminobutyrato)- is an area that remains largely unexplored in scientific literature. However, the principles of nanomaterial synthesis suggest several plausible routes through which this complex could be utilized. Copper-based nanomaterials are of great interest for their catalytic, electronic, and antimicrobial properties.

One potential approach is the use of Copper, bis(alpha-aminobutyrato)- as a precursor for the synthesis of copper oxide (CuO) or copper (Cu) nanoparticles. Thermal decomposition of the complex under controlled atmospheric conditions could lead to the formation of these nanomaterials. The alpha-aminobutyrate ligand would decompose, leaving behind the copper-based core. The size, shape, and crystallinity of the resulting nanoparticles would be influenced by factors such as the decomposition temperature, heating rate, and the presence of stabilizing agents.

Another possibility lies in the formation of nanocomposites. Copper, bis(alpha-aminobutyrato)- could be incorporated into a polymer matrix to create a nanocomposite material. The copper complex could impart specific properties to the polymer, such as enhanced thermal stability, catalytic activity, or antimicrobial efficacy. For example, copper(II) complexes with other amino acids like L-lysine and L-tryptophan have been used to cross-link rubber, indicating the potential for these types of complexes to be integrated into polymeric materials. acs.org

The self-assembly properties of the complex could also be exploited to create nanostructured materials. Under specific solvent and temperature conditions, it is conceivable that Copper, bis(alpha-aminobutyrato)- could self-assemble into well-defined nanostructures such as nanowires, nanorods, or nanospheres.

Potential in Biosensor Design (Mechanistic Principles)

While there are no specific reports on the use of Copper, bis(alpha-aminobutyrato)- in biosensors, the electrochemical and coordination properties of copper-amino acid complexes suggest a strong potential for such applications. Copper complexes are known to be redox-active, cycling between Cu(I), Cu(II), and sometimes Cu(III) states. This redox activity is a cornerstone of many electrochemical biosensors.

A hypothetical biosensor could be designed based on the interaction of Copper, bis(alpha-aminobutyrato)- with a target analyte. For instance, the complex could be immobilized on an electrode surface. The binding of a target molecule to the copper center could induce a change in the coordination environment of the copper ion, leading to a measurable shift in its redox potential or catalytic activity. This change would form the basis of the sensor's signal.

Furthermore, copper complexes can catalyze the oxidation or reduction of various substrates. This catalytic activity could be harnessed in the design of enzymatic biosensors. For example, the complex could mimic the active site of a copper-containing enzyme, such as tyrosinase or galactose oxidase. In the presence of the enzyme's substrate, the immobilized Copper, bis(alpha-aminobutyrato)- could catalyze a reaction that produces an electrochemically detectable species, such as hydrogen peroxide.

The alpha-aminobutyrate ligand itself could play a role in the biosensor's selectivity. The specific size, shape, and chemical nature of the ligand could favor the binding of certain analytes over others, thereby imparting a degree of selectivity to the sensor.

Role in Supramolecular Assemblies

The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. Copper, bis(alpha-aminobutyrato)- possesses several features that make it a candidate for constructing such assemblies.

In the context of coordination polymers, which are themselves a form of supramolecular assembly, the non-covalent interactions between polymer chains are critical in determining the final three-dimensional structure and properties of the material. iucr.org For a hypothetical polymer based on Copper, bis(alpha-aminobutyrato)-, inter-chain hydrogen bonding would be a key factor in its structural organization.

Comparative Studies with Other Metal Amino Acid Complexes

Influence of Different Metal Ions on Complex Properties

The identity of the central metal ion is a primary determinant of the properties of an amino acid complex. Different metal ions, with their unique ionic radii, charges, and electronic configurations, profoundly influence the stability, geometry, and reactivity of the resulting coordination compounds.

The stability of divalent metal ion complexes with amino acids generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This order holds for a wide variety of ligands, including amino acids, and is largely independent of the nature of the coordinating ligand. researchgate.net Copper(II) nearly always forms the most stable complexes. researchgate.net This enhanced stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which arises from the d⁹ electronic configuration of Cu(II), leading to a distorted octahedral or square-planar geometry that provides extra stabilization. acs.org

The choice of metal ion also dictates the coordination geometry. Copper(II) complexes with amino acids typically exhibit a square-planar or square-pyramidal geometry. at.uarsc.org In contrast, other divalent ions like Co(II) and Ni(II) with different Schiff base ligands derived from aminobutyric acid have been shown to adopt tetrahedral geometries, while Zn(II) complexes can be crystalline. researchgate.net These geometric preferences are a direct consequence of the metal ion's electronic structure and influence the complex's subsequent chemical and biological activity.

Table 1: Comparative Stability Constants (log K₁) of Divalent Metal Ion Complexes with Various Amino Acids

| Amino Acid | Cu(II) | Ni(II) | Co(II) | Zn(II) | Mn(II) |

| Glycine (B1666218) | 8.22 | 5.76 | 4.80 | 5.00 | 3.10 |

| Alanine (B10760859) | 8.16 | 5.46 | 4.60 | 4.80 | 2.80 |

| α-Aminobutyric Acid | 8.05 | 5.30 | 4.55 | 4.65 | - |

| Valine | 8.12 | 5.31 | 4.59 | 4.68 | 2.80 |

| Leucine | 8.05 | 5.43 | 4.70 | 4.65 | 2.90 |

| Methionine | 7.88 | 5.26 | 4.38 | 4.48 | - |

Note: Stability constants can vary with experimental conditions (e.g., temperature, ionic strength). Data compiled for illustrative purposes from various sources.

Impact of Varied Amino Acid Ligands on Coordination Chemistry

The structure of the amino acid ligand, particularly its side chain (R-group), plays a crucial role in the coordination chemistry of copper complexes. The size, shape, polarity, and presence of additional donor atoms in the side chain can influence the complex's stability, stereochemistry, and potential for further interactions.

Amino acids, with their α-amino and α-carboxylate groups, typically act as bidentate ligands, forming stable five-membered chelate rings with copper(II). researchgate.netat.ua However, the nature of the side chain introduces significant variability. For amino acids with simple nonpolar, aliphatic side chains like glycine, alanine, valine, and leucine, the primary interaction is through the N,O-donor set. The stability and photochemical properties of these complexes can be subtly affected by the increasing bulk of the alkyl side chain, which can influence the strength of the Cu-ligand covalent bond. acs.org For instance, the quantum yield for the formation of Cu(I) upon irradiation varies among these complexes, suggesting that the side chain modulates their photochemical reactivity. acs.org

The presence of additional functional groups in the side chain can lead to different coordination modes. Amino acids can act as monodentate, bidentate, tridentate, or bridging ligands. researchgate.net

Histidine , with its imidazole (B134444) ring, can coordinate to copper in several ways: a glycine-like mode (amino and carboxyl groups), a histamine-like mode (amino and imidazole nitrogen), or an imidazole-propionic acid-like mode (carboxyl and imidazole nitrogen). nih.gov This versatility makes histidine a particularly important residue for copper binding in biological systems. nih.govresearchgate.net

Cysteine , containing a thiol (-SH) group, is another crucial ligand for copper. The soft sulfur donor is a strong ligand for Cu(I), and the deprotonated thiolate group (-S⁻) binds strongly to Cu(II). nih.govacs.org

Methionine possesses a thioether group in its side chain, which can also participate in coordination, although it is a weaker donor than a thiol. nih.govresearchgate.net

Aspartic acid and Glutamic acid have carboxylate groups in their side chains, providing an additional oxygen donor site for metal coordination. researchgate.net

Lysine and Arginine contain amino and guanidinium (B1211019) groups, respectively, which can also be involved in metal binding, especially in larger peptide structures. researchgate.netacs.org

The flexibility of the amino acid ligand allows for the coordination of cations with diverse chemical properties, including charge and ionic radius. researchgate.net This adaptability is fundamental to the diverse roles of metal-amino acid complexes in biological and chemical systems.

Structure-Activity Relationship Analogies (In Vitro/In Silico)

The biological activity of metal-amino acid complexes is intrinsically linked to their structure. In vitro and in silico studies of copper complexes with various amino acids and their derivatives provide valuable insights into these structure-activity relationships, particularly in the context of developing new therapeutic agents.

Antitumor and Cytotoxic Activity: The cytotoxicity of copper complexes is often related to their ability to generate reactive oxygen species (ROS) and interact with biomolecules like DNA and proteins. bohrium.comnih.gov The nature of the amino acid ligand significantly modulates this activity. For example, in a comparative study, copper(II) complexes with amino acids were found to be high ROS producers, whereas heteroleptic complexes containing a dipeptide and 1,10-phenanthroline (B135089) were poor ROS producers but better mimics of superoxide (B77818) dismutase (SOD). bohrium.com

Antimicrobial Activity: Copper complexes are known for their antimicrobial properties. The coordination of copper with ligands can enhance this activity compared to the free ligand or the metal salt alone. researchgate.netmdpi.com In silico studies on Schiff bases derived from amino acids and their copper complexes have revealed strong binding potential to essential bacterial enzymes like dihydrofolate reductase (DHFR). nih.govtandfonline.com However, in vitro results sometimes show a disconnect, where strong predicted binding does not translate to antimicrobial activity, highlighting the importance of other factors like cell uptake and the electronic properties of the molecules. nih.gov The complexation can reduce the polarity of the copper ion and increase lipophilicity, which may facilitate diffusion across microbial cell membranes. scielo.br

Table 2: Summary of Structure-Activity Relationship Findings from In Vitro/In Silico Studies

| Complex Type | Ligand Features | Key Structural Aspects | Observed/Predicted Activity | Reference |

| Cu(II)-Amino Acid | Simple amino acids | Flexible coordination, accessible coordination sites | High ROS production | bohrium.com |

| Cu(II)-Dipeptide-Phenanthroline | Dipeptides, 1,10-phenanthroline | Stable, less accessible coordination sphere | Good SOD-like activity, poor ROS production | bohrium.com |

| Cu(II)-Schiff Base (Amino Acid derived) | Enantiomeric (L- vs D-amino acid) | Stereochemistry, lipophilicity | Higher cytotoxicity for more lipophilic L-enantiomer | acs.org |

| Cu(II)-Aminohydroxamic Acid | Alanine vs. Glycine derivative | Increased lipophilicity from methyl group | Higher cytotoxicity for alanine-based complex | mdpi.com |

| Cu(II)-Schiff Base (Aminobenzoic acid derived) | Aminobenzoic acid moiety | Planar geometry, high binding energy | Potential inhibition of cyclin-dependent kinase 7 | investchempharma.com |

Computational analyses using Density Functional Theory (DFT) have further elucidated the electronic basis for these activities. Factors such as global hardness, the electrophilicity of the copper center, and the nature of the lowest unoccupied molecular orbital (LUMO) have been correlated with the pro-oxidant ability of copper-amino acid complexes. bohrium.com These theoretical models, combined with experimental data, are crucial for the rational design of new metal-based compounds with specific biological targets and functions.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes

The synthesis of Copper, bis(alpha-aminobutyrato)- has traditionally followed established coordination chemistry protocols. However, future research is anticipated to pivot towards more sophisticated and efficient synthetic methodologies. The exploration of mechanochemical synthesis, for instance, offers a solvent-free or low-solvent route, which aligns with the principles of green chemistry. researchgate.net This technique, involving the direct grinding of solid-state reactants, can lead to the formation of novel polymorphs or crystalline phases with unique properties.

Another promising avenue is the use of microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. mdpi.com Furthermore, the development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, can streamline the production process and minimize waste. mdpi.com Research into the use of alternative, bioderived starting materials for the alpha-aminobutyric acid ligand could also contribute to more sustainable synthetic pathways. acs.org

Development of Advanced Spectroscopic Probes

While standard spectroscopic techniques like FT-IR and UV-Vis have been instrumental in characterizing Copper, bis(alpha-aminobutyrato)-, the future lies in the application of more advanced and sensitive probes. nih.govuobaghdad.edu.iq High-resolution and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, can provide detailed insights into the coordination environment and conformational dynamics of the complex in different states. imi.hr

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly at multiple frequencies, will continue to be a powerful tool for probing the electronic structure and magnetic properties of the copper(II) center. researchgate.netresearchgate.net The development of advanced EPR techniques, such as pulsed EPR methods like Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, could offer unprecedented detail about the ligand hyperfine interactions. Additionally, the use of synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide precise information about the oxidation state and local coordination geometry of the copper ion.

Integration with Artificial Intelligence for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of Copper, bis(alpha-aminobutyrato)- is no exception. AI algorithms can be trained on existing experimental and computational data to predict a wide range of properties for this and related copper-amino acid complexes. mdpi.comnih.gov

Predictive models can be developed to forecast key characteristics such as stability, solubility, and even potential catalytic activity based on the molecular structure. mdpi.com For instance, machine learning models can be trained to predict the adsorption performance of copper complexes for environmental applications. mdpi.com Furthermore, AI can be employed to accelerate the discovery of novel synthetic routes by predicting reaction outcomes under different conditions, thereby reducing the need for extensive trial-and-error experimentation. youtube.com The use of Long Short-Term Memory (LSTM) recurrent neural networks has already shown promise in predicting complex behaviors in systems involving copper. plos.org

| Modeling Technique | Predicted Property | Potential Application |

| Artificial Neural Network (ANN) | Adsorption Efficiency | Environmental Remediation |

| Support Vector Regression (SVR) | Removal Efficiency | Water Treatment |

| Linear Regression (LR) | Concentration Prediction | Process Optimization |

| Random Forest (RF) | Recovery Quality | Industrial Processes |

Table 1: Examples of Machine Learning Models and their Potential Predictive Applications for Copper Complexes.

Untapped Potential in Biological Systems Research (Non-Clinical)

While this article strictly excludes clinical applications, the non-clinical biological research potential of Copper, bis(alpha-aminobutyrato)- is vast. As a model system, it can be used to investigate the fundamental interactions between copper ions and amino acids, which is crucial for understanding the role of copper in biological systems. nih.govdtu.dkresearchgate.net

Future research could focus on its interaction with proteins and enzymes in vitro to understand its potential to modulate their activity. researchgate.net The compound can serve as a valuable tool to study copper transport and homeostasis mechanisms within cellular models, without direct therapeutic intent. researchgate.net Investigations into its potential as a component in biosensors for the detection of specific biomolecules could also be a fruitful area of research. The study of its behavior in different biological media can provide insights into the speciation and bioavailability of copper-amino acid complexes.

Green Synthesis and Sustainable Chemistry Perspectives